REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C1C(=O)N([O:16][C:17]([C:19]2[C:24]([F:25])=[C:23]([F:26])[C:22]([N:27]=[N+:28]=[N-:29])=[C:21]([F:30])[C:20]=2[F:31])=O)C(=O)C1.Cl>CS(C)=O>[N:27]([C:22]1[C:21]([F:30])=[C:20]([F:31])[C:19]([C:17]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7])=[O:16])=[C:24]([F:25])[C:23]=1[F:26])=[N+:28]=[N-:29]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
NCCCCC(=O)O
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F
|
Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 μL of ethyl acetate three times
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C(=C(C(=O)NCCCCC(=O)O)C(=C1F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |